molecular formula C7H5ClN2S B1603776 2-Chlorothieno[3,2-b]pyridin-3-amine CAS No. 26579-61-3

2-Chlorothieno[3,2-b]pyridin-3-amine

Cat. No.: B1603776
CAS No.: 26579-61-3
M. Wt: 184.65 g/mol
InChI Key: CHCXZALFUQHFSW-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom and an amine group attached to the structure. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[3,2-b]pyridin-3-amine typically involves the formation of the thieno[3,2-b]pyridine core followed by chlorination and amination steps. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of bases and specific temperature controls to ensure the correct formation of the heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperatures and the use of efficient catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothieno[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorothieno[3,2-b]pyridin-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors, which may contribute to their biological activities . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothieno[3,2-b]pyridin-3-amine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chlorothieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-5(9)6-4(11-7)2-1-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCXZALFUQHFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)Cl)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618445
Record name 2-Chlorothieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26579-61-3
Record name 2-Chlorothieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorothieno[3,2-b]pyridin-3-amine
Reactant of Route 2
2-Chlorothieno[3,2-b]pyridin-3-amine
Reactant of Route 3
2-Chlorothieno[3,2-b]pyridin-3-amine
Reactant of Route 4
2-Chlorothieno[3,2-b]pyridin-3-amine
Reactant of Route 5
2-Chlorothieno[3,2-b]pyridin-3-amine
Reactant of Route 6
2-Chlorothieno[3,2-b]pyridin-3-amine

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